![molecular formula C24H18ClF2NO3 B1672546 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid CAS No. 612831-24-0](/img/structure/B1672546.png)
6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid
Overview
Description
“6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It includes a pyridine ring, a carboxylic acid group, a cyclopentenyl group, a methoxy group, and a difluorophenyl group .Scientific Research Applications
Antagonist of the PGE2 receptor EP1
GW848687X is an antagonist of the PGE2 receptor EP1 . It initiates cellular signaling in response to prostaglandin PGE2 . The receptor EP1 acts via Gαq to evoke diverse effects .
Selectivity for EP1
GW848687X has >400-fold selectivity for EP1 relative to the other EP receptor subtypes, the PGD2 receptor, DP1, and the prostacyclin receptor, IP .
Selectivity over the Thromboxane A2 Receptor
GW848687X has 30-fold selectivity over the thromboxane A2 receptor, TP, acting as a functional antagonist at this receptor at higher levels .
Anti-hyperalgesic Activity
In a rat model of chronic inflammatory joint pain, GW848687X shows complete anti-hyperalgesic activity with an ED50 value of 1.3 mg/kg .
Excellent Oral Pharmacokinetic Profile
In vivo, GW848687X has an excellent oral pharmacokinetic profile, with oral bioavailability at 54% in rats and 53% in dogs with a half-life of two hours in both species .
Treatment of Inflammatory Pain
GW848687X is being developed for the treatment of inflammatory pain . It is currently in the preclinical stage .
Mechanism of Action
Target of Action
GW848687X, also known as GW-848687X, 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid, GW 848687X, or 4PK52982QT, is a potent and selective antagonist of the PGE2 receptor EP1 . The EP1 receptor is one of the four G protein-coupled receptors (EP1-4) that initiate cellular signaling in response to prostaglandin PGE2 .
Mode of Action
The EP1 receptor acts via Gαq to evoke diverse effects, including renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition . GW848687X interacts with the EP1 receptor, blocking its action and thereby inhibiting these effects .
Biochemical Pathways
The primary biochemical pathway affected by GW848687X is the cyclooxygenase pathway . By antagonizing the EP1 receptor, GW848687X disrupts the signaling initiated by prostaglandin PGE2, which is a key mediator in this pathway .
Pharmacokinetics
GW848687X has an excellent oral pharmacokinetic profile. It has an oral bioavailability of 54% in rats and 53% in dogs , with a half-life of two hours in both species . These properties suggest that GW848687X can be effectively absorbed and distributed in the body, and its effects can last for a significant duration.
Result of Action
The molecular and cellular effects of GW848687X’s action primarily involve the inhibition of the diverse effects evoked by the EP1 receptor. This includes the inhibition of renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition . In a rat model of chronic inflammatory joint pain, GW848687X shows complete anti-hyperalgesic activity .
properties
IUPAC Name |
6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODPHDNBFSMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437076 | |
Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid | |
CAS RN |
612831-24-0 | |
Record name | GW-848687X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612831240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-848687X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PK52982QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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